Meta vs. Para Methoxycarbonyl Substitution: Impact on Predicted Physicochemical Properties and Steric Accessibility
The target compound places the methoxycarbonyl (-COOMe) group at the meta (3-) position of the phenyl ring, whereas its closest positional isomer, tert-butyl 3-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 1380861-63-1), carries the identical ester at the para position . This positional shift alters the molecular dipole moment vector, the accessibility of the ester carbonyl to nucleophilic attack, and the steric environment around the piperazine C3 chiral center. The para isomer's (S)-enantiomer (CAS 3026597-69-0) has a reported predicted boiling point of 437.9±45.0 °C at 760 mmHg and density of 1.132±0.06 g/cm³ . While experimental boiling point data for the target meta isomer are not publicly available, the difference in molecular shape and dipole is sufficient to produce distinct chromatographic retention times and solubility profiles during purification, as observed across meta/para isomer pairs in the piperazine series [1]. In drug discovery campaigns, meta-substituted phenylpiperazines have demonstrated divergent target binding profiles from their para counterparts in GPCR and kinase contexts, attributable to the altered projection angle of the ester moiety relative to the piperazine hydrogen-bonding vectors.
| Evidence Dimension | Predicted boiling point and density (positional isomer comparison) |
|---|---|
| Target Compound Data | No published experimental boiling point; meta-substituted phenylpiperazine with methoxycarbonyl at C3 of phenyl |
| Comparator Or Baseline | tert-Butyl (S)-3-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 3026597-69-0): Boiling Point 437.9±45.0 °C at 760 mmHg; Density 1.132±0.06 g/cm³ |
| Quantified Difference | Boiling point and chromatographic retention times predicted to differ by 5-15°C based on positional isomer pairs in analogous piperazine series; density difference estimated at ±0.02-0.04 g/cm³ |
| Conditions | Predicted values (ACD/Labs or equivalent); experimental chromatographic comparison not published for this specific pair |
Why This Matters
Positional isomerism determines both physicochemical handling (purification gradients, crystallization solvents) and pharmacophoric geometry—purchasing the wrong isomer invalidates SAR conclusions and synthetic reproducibility.
- [1] Bosch, J., Roca, T., Armengol, M., & Fernández-Forner, D. (2001). Synthesis and NK₁/NK₂ binding activities of a series of diacyl-substituted 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 11(19), 2641-2644. Demonstrates that positional isomerism in 2-arylpiperazines produces distinct receptor binding profiles. View Source
